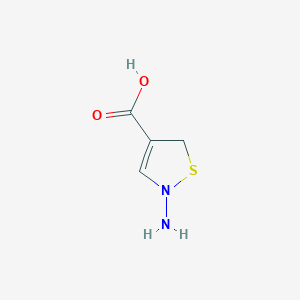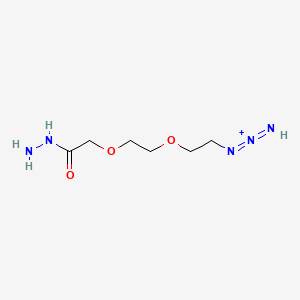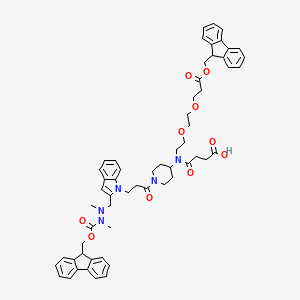
2-amino-5H-1,2-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-thiazolinic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-thiazolinic acid typically involves the condensation of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with α-bromoacetone under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: Industrial production of 2-amino-4-thiazolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-thiazolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-thiazolinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-thiazolinic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the carboxylic acid group.
4-Thiazolidinone: Contains a thiazolidine ring instead of a thiazoline ring.
Thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 2-Amino-4-thiazolinic acid is unique due to its combination of the thiazoline ring and the amino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C4H6N2O2S |
|---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
2-amino-5H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8) |
InChI-Schlüssel |
IEKFHJSADBWHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CN(S1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)












